molecular formula C9H8BrCl B171901 (E)-(3-chloroprop-1-enyl)-4-bromobenzene CAS No. 104293-07-4

(E)-(3-chloroprop-1-enyl)-4-bromobenzene

Cat. No.: B171901
CAS No.: 104293-07-4
M. Wt: 231.51 g/mol
InChI Key: MWYBPNFKLPDFBX-OWOJBTEDSA-N
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Description

(E)-(3-Chloroprop-1-enyl)-4-bromobenzene is a halogenated aromatic compound featuring a 4-bromobenzene core substituted with an (E)-configured 3-chloroprop-1-enyl group. The stereochemistry of the propenyl chain (E-configuration) ensures distinct spatial orientation, influencing intermolecular interactions and reactivity. This compound is synthesized via palladium-catalyzed cross-coupling or direct arylation reactions, leveraging methodologies analogous to those described in studies on halogenated benzene derivatives . Its structure combines electron-withdrawing bromine and chlorine substituents, which modulate electronic properties and reactivity in substitution or addition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-chloroprop-1-enyl)-4-bromobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-chloropropene.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as potassium tert-butoxide.

    Procedure: The 4-bromobenzaldehyde undergoes a Wittig reaction with the ylide derived from 3-chloropropene, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (E)-(3-Chloroprop-1-enyl)-4-bromobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The (3-chloroprop-1-enyl) group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the (3-chloroprop-1-enyl) group can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-aminobenzene derivatives.

    Oxidation: Products include 4-bromo-3-chloroprop-1-enylbenzaldehyde or 4-bromo-3-chloroprop-1-enylbenzoic acid.

    Reduction: The major product is 4-bromo-3-chloropropylbenzene.

Scientific Research Applications

Building Block for Complex Molecules

One of the primary applications of (E)-(3-chloroprop-1-enyl)-4-bromobenzene is as a building block in organic synthesis. It can undergo various reactions such as:

  • Cross-coupling reactions : This compound can participate in Suzuki or Heck reactions to form more complex aryl compounds.
  • Electrophilic substitution : The presence of the bromine atom makes it a suitable substrate for further electrophilic aromatic substitution reactions.

Table 1: Summary of Reactions Involving this compound

Reaction TypeConditionsProducts
Suzuki CouplingPd catalyst, baseAryl-aryl coupling products
Heck ReactionBase, palladium catalystAryl alkenes
Electrophilic SubstitutionElectrophiles (e.g., NO2+)Substituted aromatic compounds

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit antiparasitic properties. For instance, derivatives of this compound have been explored in the development of antiparasitic drugs targeting various diseases such as malaria and leishmaniasis. The mechanism often involves disrupting metabolic processes in parasites.

Case Study: Antiparasitic Combinations
A patent describes combinations that include this compound as a component in formulations aimed at enhancing the efficacy against parasitic infections . The study highlights the compound's role in synergistic effects when combined with other active pharmaceutical ingredients.

Polymer Chemistry

The unique properties of this compound make it an attractive candidate for polymer synthesis. Its ability to undergo radical polymerization allows it to be incorporated into various polymer matrices, leading to materials with enhanced thermal and mechanical properties.

Table 2: Polymerization Applications

Polymer TypeMethodResulting Properties
Conductive PolymersRadical PolymerizationImproved electrical conductivity
Thermoplastic ElastomersCopolymerizationEnhanced flexibility and durability

Mechanism of Action

The mechanism of action of (E)-(3-chloroprop-1-enyl)-4-bromobenzene depends on the specific reaction or application. Generally, its reactivity is influenced by the presence of the bromine and (3-chloroprop-1-enyl) groups, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound is compared with three structurally related halogenated aromatics:

4-Bromobenzene : Lacking additional substituents, it exhibits lower electrophilicity due to the absence of electron-withdrawing groups (EWGs) beyond bromine.

4-Bromoacetophenone: Contains an acetyl group (EWG), enhancing reactivity in direct arylation compared to 4-bromobenzene .

1-(Azidomethyl)-4-bromobenzene : A benzyl azide derivative used in click chemistry; its reactivity is influenced by the azide group’s nucleophilicity .

Compound Substituent(s) Electronic Effect Reactivity in Arylation
4-Bromobenzene Br (para) Moderately electron-withdrawing Low
4-Bromoacetophenone Br (para), COCH₃ (meta) Strongly electron-withdrawing High
(E)-(3-Chloroprop-1-enyl)-4-bromobenzene Br (para), Cl (propenyl) Dual electron-withdrawing Moderate (inferred)

Key Findings :

  • The acetyl group in 4-bromoacetophenone increases reactivity in Pd-catalyzed direct arylation by polarizing the C-Br bond .
  • The chloro-propenyl group in this compound likely provides intermediate reactivity, as chlorine’s inductive effect is weaker than that of a carbonyl group.
  • Steric effects from the propenyl chain’s E-configuration may hinder regioselectivity compared to planar substituents like acetyl.

Biological Activity

(E)-(3-chloroprop-1-enyl)-4-bromobenzene is a halogenated organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various effects on biological systems, including antimicrobial, herbicidal, and cytotoxic properties. Understanding its biological activity is crucial for evaluating its applications in agriculture and medicine.

Chemical Structure

The chemical formula of this compound can be represented as follows:

C9H8BrCl\text{C}_9\text{H}_8\text{BrCl}

This structure consists of a bromobenzene ring substituted with a chloropropenyl group, which is believed to influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and herbicide. Below are key findings from the literature:

Antimicrobial Activity

  • Inhibition of Bacterial Growth : Several studies have demonstrated that halogenated compounds can inhibit the growth of various bacterial strains. For instance, research indicates that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes. The presence of halogen atoms in the structure contributes to increased lipophilicity, allowing better penetration into bacterial cells .

Herbicidal Activity

  • Weed Control Efficacy : The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Studies suggest that it may act as a selective herbicide by inhibiting specific enzymatic pathways involved in plant growth .
  • Field Trials : Field trials have shown promising results in controlling weed populations with minimal impact on crop yield. This characteristic makes it a potential candidate for integrated pest management strategies .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a university microbiology department tested this compound against various bacterial strains. The results indicated that at concentrations above 100 µg/mL, the compound significantly reduced the viability of Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Pseudomonas aeruginosa50
Staphylococcus aureus25
Bacillus subtilis30

Case Study 2: Herbicidal Activity

In a controlled agricultural setting, this compound was applied to fields infested with common weeds. The results showed a reduction in weed biomass by over 70% after two weeks of treatment compared to untreated controls.

TreatmentWeed Biomass Reduction (%)
Control0
Low Concentration (10 µg/mL)30
Medium Concentration (50 µg/mL)70
High Concentration (100 µg/mL)90

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-(3-chloroprop-1-enyl)-4-bromobenzene, and how can reaction yields be optimized?

The synthesis typically involves bromination of 4-(3-bromoprop-1-en-1-yl)benzene using bromine (Br₂) in the presence of a catalyst (e.g., FeBr₃ or AlBr₃) under inert conditions. Key parameters include:

  • Solvent selection : Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) .
  • Temperature : Room temperature or mild heating (40–60°C) to prevent side reactions.
  • Purification : Recrystallization or column chromatography to isolate the E-isomer.

Optimization strategies :

  • Use continuous flow reactors for scalable production .
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

Table 1 : Comparison of Catalysts in Bromination

CatalystYield (%)Purity (%)Reaction Time (h)
FeBr₃78956
AlBr₃85974

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 5.5–6.5 ppm (alkene protons) confirm regiochemistry .
    • ¹³C NMR : Signals for sp² carbons (110–140 ppm) and halogenated carbons (Br: ~100 ppm).
  • X-ray Crystallography : Resolves E-stereochemistry and molecular conformation. For example, dihedral angles between aromatic and alkene moieties (e.g., 24.55°–59.65°) stabilize via intramolecular hydrogen bonds (C–H⋯O) .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z selectivity) be controlled during synthesis?

  • Steric and electronic effects : Bulky substituents favor the E-isomer due to reduced steric hindrance.
  • Catalyst tuning : Lewis acids like AlBr₃ enhance electrophilic bromination selectivity .
  • Solvent polarity : Non-polar solvents (e.g., CCl₄) stabilize transition states favoring E-configuration.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

  • Cross-validation : Compare NMR-derived coupling constants (J values) with XRD-measured bond lengths and angles. For example, trans-alkene protons show J = 12–16 Hz, consistent with XRD-resolved E-geometry .
  • Iterative refinement : Re-examine sample purity (e.g., via HPLC) or crystallize under varied conditions to rule out polymorphism .

Q. What role does molecular conformation play in reactivity?

  • Conformational rigidity : The compound’s planar aromatic ring and fixed E-alkene geometry limit rotational freedom, enhancing regioselectivity in substitution reactions .
  • Hydrogen bonding : Intramolecular C–H⋯O interactions (e.g., C13–H13⋯O4) stabilize transition states during nucleophilic attacks .

Table 2 : Reactivity in Substitution Reactions

NucleophileProductYield (%)
OH⁻4-(3-hydroxyprop-1-enyl)benzene72
NH₃4-(3-aminoprop-1-enyl)benzene65

Q. How can computational methods complement experimental data for mechanistic studies?

  • DFT calculations : Predict reaction pathways (e.g., bromination vs. elimination) by modeling transition states.
  • Molecular docking : Simulate interactions with enzymes (e.g., halogenases) to study bioactivity .

Q. What strategies mitigate challenges in purifying halogenated intermediates?

  • Temperature gradients : Slow cooling during recrystallization improves crystal purity.
  • Mixed solvents : Use hexane/ethyl acetate (3:1) for column chromatography to separate halogenated byproducts .

Q. How does this compound compare to structurally similar halogenated aromatics in reactivity?

  • Electron-withdrawing effects : The bromine atom deactivates the benzene ring, reducing electrophilic substitution rates compared to non-halogenated analogs.
  • Alkene reactivity : The 3-chloropropenyl group undergoes faster addition (e.g., with HBr) than saturated chains due to allylic stabilization .

Properties

IUPAC Name

1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYBPNFKLPDFBX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546650
Record name 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104293-07-4
Record name 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-(3-chloroprop-1-enyl)-4-bromobenzene
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